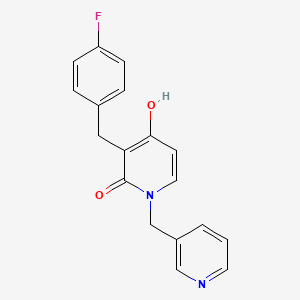

3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone

CAS No.: 477846-00-7

Cat. No.: VC2675793

Molecular Formula: C18H15FN2O2

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477846-00-7 |

|---|---|

| Molecular Formula | C18H15FN2O2 |

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(pyridin-3-ylmethyl)pyridin-2-one |

| Standard InChI | InChI=1S/C18H15FN2O2/c19-15-5-3-13(4-6-15)10-16-17(22)7-9-21(18(16)23)12-14-2-1-8-20-11-14/h1-9,11,22H,10,12H2 |

| Standard InChI Key | OOVMNOALBPRFRP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O |

| Canonical SMILES | C1=CC(=CN=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone is characterized by specific chemical properties that define its behavior in biological systems and laboratory settings. The compound is identified by the CAS number 477846-00-7 and has a molecular formula of C18H15FN2O2. With a molecular weight of 310.3 g/mol, this medium-sized molecule possesses a balance of lipophilic and hydrophilic properties that potentially influence its pharmacokinetic profile.

The presence of both a hydroxyl group and a pyridinone moiety suggests potential hydrogen bonding capabilities, which may play crucial roles in receptor interactions. The fluorine atom in the benzyl group likely contributes to the compound's metabolic stability and binding affinity to target proteins. Similar modified pyridinone structures have demonstrated enhanced pharmacological properties compared to their non-fluorinated counterparts, as observed in related research on halogenated pyridinone derivatives.

Structural Features

The structural composition of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone includes several key functional groups that contribute to its biological activity. The compound contains a 2(1H)-pyridinone core structure, which serves as the central scaffold. This heterocyclic core is substituted at the 3-position with a 4-fluorobenzyl group, at the 4-position with a hydroxyl group, and at the nitrogen position (1-position) with a 3-pyridinylmethyl group.

The structural arrangement of these functional groups creates a unique three-dimensional configuration that likely influences the compound's interaction with biological targets. The 4-hydroxy group can participate in hydrogen bonding interactions, while the fluorine atom on the benzyl group may enhance binding affinity through electronic effects. The pyridinylmethyl substituent potentially provides additional interaction points with target proteins through its nitrogen atom, which can act as a hydrogen bond acceptor.

Table 1: Chemical Properties of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone

| Property | Value |

|---|---|

| CAS Number | 477846-00-7 |

| Molecular Formula | C18H15FN2O2 |

| Molecular Weight | 310.3 g/mol |

| Core Structure | 2(1H)-pyridinone |

| Key Substituents | 4-fluorobenzyl at 3-position, hydroxyl at 4-position, 3-pyridinylmethyl at N-position |

| Physical State | Solid (presumed based on similar compounds) |

| Biological Class | Enzyme inhibitor, Receptor modulator |

Biological Activities and Applications

Structure-Activity Relationship

The structure-activity relationship (SAR) of pyridinone derivatives provides valuable insights into how structural modifications affect biological activity. For 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone, the presence of specific functional groups at defined positions on the pyridinone core likely influences its interaction with biological targets.

The fluorine substituent on the benzyl group may enhance metabolic stability and binding affinity through electronic effects. The hydroxyl group at the 4-position can participate in hydrogen bonding interactions with target proteins, while the pyridinylmethyl group at the N-position may provide additional interaction points through its nitrogen atom. These structural features collectively determine the compound's biological activity profile and potential therapeutic applications.

Comparative analysis with structurally similar compounds such as 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone can provide additional insights into structure-activity relationships. The slight differences in substitution patterns between these compounds may result in different biological activity profiles, highlighting the importance of precise structural design in developing effective therapeutic agents.

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone with structurally similar compounds provides valuable insights into the significance of specific structural features. One notable structural analogue is 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone, which differs in the substitution pattern on the benzyl group (2-chloro-6-fluoro instead of 4-fluoro) and the position of the nitrogen atom in the pyridinylmethyl group (4-position instead of 3-position).

These differences in substitution patterns may result in different biological activity profiles, as the position and nature of substituents can significantly influence a compound's interaction with biological targets. For instance, the positioning of the chlorine and fluorine atoms on the benzyl group in the analogous compound may alter its electronic properties and steric effects, potentially leading to differences in binding affinity and selectivity for target proteins.

The change in position of the nitrogen atom in the pyridinylmethyl group (from 3-position to 4-position) may also influence the compound's biological properties by altering its hydrogen bonding capabilities and electrostatic interactions with target proteins. These structural nuances highlight the importance of precise molecular design in developing compounds with specific biological activities.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone | C18H15FN2O2 | 310.3 g/mol | 4-fluorobenzyl at 3-position, 3-pyridinylmethyl at N-position | Enzyme inhibition, Receptor modulation |

| 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone | C18H14ClFN2O2 | 344.8 g/mol | 2-chloro-6-fluorobenzyl at 3-position, 4-pyridinylmethyl at N-position | Medicinal chemistry, Potential cancer treatment |

| 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-hydroxy-2-methylpyridin-4(1H)-one | (Structure varies) | (Varies) | Benzo[d]thiazol-2-yl group, 2-methyl substitution | Alzheimer's disease research, Amyloid-beta interaction |

Future Research Directions

Research on 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone highlights its potential as a therapeutic agent, suggesting several promising directions for future investigation. Future studies should focus on optimizing its synthesis, exploring its biological activities in greater detail, and developing derivatives with enhanced properties.

Specific research directions might include:

-

Detailed investigation of the compound's mechanism of action, particularly its interactions with specific enzymes or receptors.

-

Structure-activity relationship studies to determine how modifications to the core structure affect biological activity.

-

Development of more efficient synthetic routes to facilitate large-scale production for further research.

-

Exploration of potential therapeutic applications in specific disease areas, guided by preliminary findings and structural characteristics.

-

Comparative studies with structurally similar compounds to identify optimal structural features for desired biological activities.

-

Investigation of pharmacokinetic and toxicological properties to assess the compound's potential for drug development.

These research directions would contribute to a more comprehensive understanding of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone and its potential applications in medicinal chemistry and drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume